6-Chloro-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-4-pyrimidinamine

描述

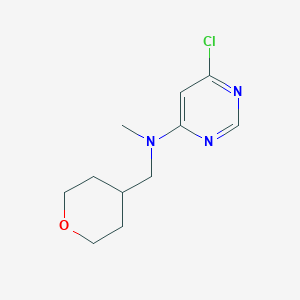

Chemical Structure: This compound is a pyrimidine derivative with a chlorine atom at position 6, an N-methyl group, and an N-(tetrahydro-2H-pyran-4-ylmethyl) substituent.

For example, chloropyrimidines (e.g., 4,6-dichloro-2-(methylthio)pyrimidine) react with amines under basic conditions (e.g., NaHMDS or DIPEA) to introduce substituents . The THP group may be introduced via alkylation or reductive amination.

Applications: Pyrimidine derivatives are widely explored in medicinal chemistry for kinase inhibition, antimicrobial activity, and agrochemical applications. The THP group in this compound may improve pharmacokinetic properties, such as metabolic stability or blood-brain barrier penetration.

属性

IUPAC Name |

6-chloro-N-methyl-N-(oxan-4-ylmethyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN3O/c1-15(7-9-2-4-16-5-3-9)11-6-10(12)13-8-14-11/h6,8-9H,2-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCEZMHMJCORFKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1CCOCC1)C2=CC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001151309 | |

| Record name | 6-Chloro-N-methyl-N-[(tetrahydro-2H-pyran-4-yl)methyl]-4-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001151309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220036-29-2 | |

| Record name | 6-Chloro-N-methyl-N-[(tetrahydro-2H-pyran-4-yl)methyl]-4-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220036-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-N-methyl-N-[(tetrahydro-2H-pyran-4-yl)methyl]-4-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001151309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

6-Chloro-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-4-pyrimidinamine, with the CAS number 1220036-29-2, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHClNO

- Molecular Weight : 229.72 g/mol

- Structure : The compound features a pyrimidine ring substituted with a chloro group and a tetrahydro-pyran moiety, which is significant for its biological interactions.

Anticancer Potential

Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, studies have shown that pyrimidine derivatives can inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell cycle regulation and apoptosis.

-

Mechanism of Action :

- Inhibition of Kinases : Compounds in this class often act as kinase inhibitors, disrupting pathways crucial for tumor growth.

- Induction of Apoptosis : They may promote programmed cell death in cancer cells by activating caspases and other apoptotic factors.

-

Case Studies :

- A study published in Bioorganic and Medicinal Chemistry Letters demonstrated that similar pyrimidine derivatives significantly reduced the viability of various cancer cell lines, including breast and lung cancer cells .

- In vivo studies using animal models have shown promising results in tumor regression when treated with related compounds .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Pyrimidine derivatives have been noted for their activity against bacteria and fungi.

- In Vitro Studies :

Toxicity and Safety Profile

Toxicological assessments are crucial for understanding the safety profile of new compounds:

- Skin Irritation Studies :

- Genotoxicity Testing :

Summary of Research Findings

科学研究应用

Pharmacological Applications

-

Anticancer Activity

- The compound has been investigated for its potential role in cancer therapy. Research indicates that it may exert cytotoxic effects on various cancer cell lines, particularly those expressing specific receptors associated with tumor growth. For instance, a study demonstrated its efficacy against CD19-positive malignancies, suggesting its use in targeted therapies for certain types of leukemia and lymphoma .

-

G Protein-Coupled Receptors Modulation

- 6-Chloro-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-4-pyrimidinamine has been shown to interact with G protein-coupled receptors (GPCRs), which are critical targets in drug discovery. Its modulation of GPCR activity can influence various physiological processes, making it a candidate for the development of drugs aimed at treating conditions like hypertension and metabolic disorders .

-

Antimicrobial Properties

- Preliminary studies suggest that this compound exhibits antimicrobial activity against a range of pathogens. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways within microbial cells, making it a potential candidate for developing new antibiotics .

Case Studies

相似化合物的比较

Structural Analogs of 4-Pyrimidinamines

The following table summarizes key structural analogs and their differences:

Key Observations :

- Substituent Effects : The THP group in the target compound introduces a bulky, oxygen-containing substituent, likely improving solubility compared to simpler analogs like 6-chloro-N,N-dimethylpyrimidin-4-amine .

- Toxicity Profile : Crimidine, a trimethylated analog, is highly toxic to mammals due to its rapid absorption and metabolic activation . The target compound’s THP group may reduce acute toxicity by altering bioavailability.

Physicochemical Properties

- Lipophilicity : The THP group increases logP compared to dimethylated analogs, balancing hydrophobicity and water solubility.

常见问题

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing 6-Chloro-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-4-pyrimidinamine, and how can reaction conditions be optimized?

- Methodology : Utilize nucleophilic substitution reactions targeting the 6-chloro position of the pyrimidine core. Optimization can employ Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) and minimize trial-and-error approaches. Statistical analysis of yield and purity data helps identify optimal conditions . Computational reaction path searches (e.g., quantum chemical calculations) can predict feasible intermediates and transition states, narrowing experimental focus .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Confirm substitution patterns (e.g., methyl and tetrahydro-2H-pyran groups) via H and C NMR chemical shifts.

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula accuracy.

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks, as demonstrated for structurally related pyrimidines .

- HPLC : Assess purity (>98% recommended for biological assays) .

Q. How does the tetrahydro-2H-pyran substituent influence the compound's physicochemical properties?

- Methodology : The tetrahydro-2H-pyran group enhances solubility in polar solvents due to its oxygen atom and semi-rigid conformation. Computational tools (e.g., ACD/Labs Percepta) predict logP values to evaluate lipophilicity, while experimental measurements of melting point and density provide empirical validation .

Advanced Research Questions

Q. What computational strategies can predict the compound's supramolecular assembly and intermolecular interactions?

- Methodology : Density Functional Theory (DFT) calculations model hydrogen-bonding motifs (e.g., N–H···N interactions between pyrimidine amines and annular nitrogen atoms). Crystal structure databases (e.g., Cambridge Structural Database) identify common packing motifs, as seen in 6-chloro-N4,N4-dimethylpyrimidine derivatives . Molecular dynamics simulations assess solvent effects on self-assembly .

Q. How can contradictory biological activity data for structurally similar pyrimidines be resolved?

- Methodology :

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., chloro vs. trifluoromethyl groups) on target binding using docking studies. For example, trifluoromethyl groups in analogs increase metabolic stability but may reduce solubility .

- Data Normalization : Standardize assay conditions (e.g., cell lines, incubation times) to isolate structural contributions to activity discrepancies.

Q. What experimental designs are effective for studying the compound's stability under varying pH and temperature conditions?

- Methodology : Use accelerated stability testing with fractional factorial designs to assess degradation pathways. Monitor hydrolytic cleavage of the chloro group via LC-MS and identify degradation products. Buffer systems at pH 1–13 simulate gastrointestinal and physiological environments .

Q. How does the methyl group on the pyrimidine ring affect regioselectivity in further functionalization?

- Methodology : Competitive reaction studies (e.g., Suzuki coupling or Buchwald-Hartwig amination) compare reactivity at C-2 vs. C-4 positions. Steric maps generated from X-ray data (e.g., van der Waals radii) predict accessibility of reaction sites . Kinetic studies under inert atmospheres quantify selectivity ratios .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for similar pyrimidine derivatives?

- Methodology :

- Meta-Analysis : Compare reaction scales, solvent purity, and catalyst sources across studies. Trace-level impurities (e.g., moisture in solvents) often account for yield variations.

- Reproducibility Protocols : Replicate high-yield procedures under strictly controlled conditions (e.g., inert atmosphere, anhydrous solvents) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。